molecular formula C14H19NO3 B328998 Propyl 4-(butanoylamino)benzoate

Propyl 4-(butanoylamino)benzoate

Cat. No.: B328998
M. Wt: 249.3 g/mol
InChI Key: WEYWGGNRTLTEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-(butanoylamino)benzoate is an ester derivative of benzoic acid, featuring a propyl ester group at the carboxyl position and a butanoylamino (butanamide) substituent at the para position of the aromatic ring. The compound’s molecular formula is deduced as C14H19NO3, with a molecular weight of approximately 249.3 g/mol.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

propyl 4-(butanoylamino)benzoate

InChI

InChI=1S/C14H19NO3/c1-3-5-13(16)15-12-8-6-11(7-9-12)14(17)18-10-4-2/h6-9H,3-5,10H2,1-2H3,(H,15,16)

InChI Key

WEYWGGNRTLTEHX-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)OCCC

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)OCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between Propyl 4-(butanoylamino)benzoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C14H19NO3 249.3 Ester, amide Para-substituted butanamide
Propyl 4-hydroxybenzoate (Paraben) C10H12O3 180.21 Ester, phenol Antimicrobial preservative
8c (from ) Not explicitly stated 435.2351 Amide, dithiolane, hydroxyl Stereoisomeric mixture; complex backbone
Methyl benzoate C8H8O2 136.15 Ester Simple alkyl ester; flavoring agent

Key Observations :

  • Compared to methyl benzoate, the extended alkyl chain (propyl) and amide substituent increase molecular weight and polarity, likely affecting solubility in nonpolar solvents.

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